N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This type of structure is found in various important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring . Another method involves the Dimroth rearrangement of triazolopyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple ring systems and functional groups . The compound contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can be synthesized through the annulation of a pyrimidine moiety to a triazole ring . They can also be synthesized through the Dimroth rearrangement of triazolopyrimidines .Scientific Research Applications
Antitumor Activity
Studies have illustrated the significant potential of derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide in cancer treatment. For instance, derivatives have shown high growth inhibitory activity against prostate and lung cancer cell lines. A particular compound exhibited superior antitumor activity at submicromolar levels, inducing cancer cell apoptosis through cell cycle arrest and activation of the caspase-3 dependent pathway (Fares et al., 2014).
Antibacterial Activity
Research into these compounds has also revealed their effectiveness as antibacterial agents. Derivatives have been synthesized with substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential for the development of new antibacterial treatments (Prakash et al., 2007).
Herbicidal Applications
In the agricultural sector, certain derivatives have been investigated for their herbicidal activities. These studies have focused on understanding the structure-activity relationships to enhance efficacy against various weed species. The findings suggest that specific substitutions can lead to selective and potent herbicidal activity, providing insights into the design of new agrochemicals (Lee et al., 1996).
Synthetic Applications
The synthesis and characterization of this compound derivatives have been an area of interest, offering new methodologies and insights into the structural properties of these compounds. Research has highlighted efficient synthetic routes and the potential for these derivatives to serve as intermediates in the development of new chemical entities with varied biological activities (Erkin & Krutikov, 2007).
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 disrupts this transition, affecting cell proliferation .
Result of Action
The compound shows significant cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis in HCT cells .
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSKRDZFLALRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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